molecular formula C19H15N3OS B2674778 4-cyano-N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)benzamide CAS No. 1235365-78-2

4-cyano-N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)benzamide

Cat. No. B2674778
CAS RN: 1235365-78-2
M. Wt: 333.41
InChI Key: RVZUFUPNBAFUCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-cyano-N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)benzamide is a chemical compound that belongs to the class of benzamide derivatives. It has been the subject of several scientific studies due to its potential applications in the field of medicinal chemistry.

Scientific Research Applications

Heterocyclic Synthesis and Drug Development

Research indicates the role of thiophene derivatives in synthesizing heterocyclic compounds, which are crucial in drug development. For instance, thiophenylhydrazonoacetates have been utilized in heterocyclic synthesis to yield a variety of nitrogen nucleophiles, leading to the creation of compounds with potential biological activity (Mohareb, Sherif, Gaber, Ghabrial, & Aziz, 2004). Similarly, pyridyl substituted benzamides have been synthesized for their unique luminescent properties and potential application in material sciences (Srivastava, Singh, Kumari, Yadav, Gulino, Speghini, Nagarajan, & Mishra, 2017).

Molecular Design and Biological Evaluation

The compound has served as a key structure in the design and synthesis of selective inhibitors, such as the orally active histone deacetylase inhibitor MGCD0103, highlighting its importance in the development of anticancer drugs. This reflects the compound's role in creating isotype-selective molecules that inhibit specific proteins involved in cancer cell proliferation (Zhou, Moradei, Raeppel, Leit, Fréchette, Gaudette, Paquin, Bernstein, Bouchain, Vaisburg, Jin, Gillespie, Wang, Fournel, Yan, Trachy-Bourget, Kalita, Lu, Rahil, Macleod, Li, Besterman, & Delorme, 2008).

Functional Polymers and Material Science

In material science, the compound's derivatives have been explored for creating functional polymers through thiol-ene coupling, demonstrating its versatility in polymer chemistry. This application opens avenues for developing materials with tailored properties for specific industrial applications (David & Kornfield, 2008).

Antimicrobial Agents

The synthesis of chiral macrocyclic or linear pyridine carboxamides from pyridine-2,6-dicarbonyl dichloride has shown antimicrobial activities, suggesting the compound's potential in creating new therapeutics for combating microbial infections (Al-Salahi, Al-Omar, & Amr, 2010).

Chemical Synthesis Techniques

Innovative synthesis techniques for aromatic and heteroaromatic cyanides demonstrate the compound's role in facilitating cross-coupling reactions, further underscoring its utility in organic synthesis (Quinio, Roman, León, William, Karaghiosoff, & Knochel, 2015).

properties

IUPAC Name

4-cyano-N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3OS/c20-11-15-4-6-17(7-5-15)19(23)22(12-16-8-10-24-14-16)13-18-3-1-2-9-21-18/h1-10,14H,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVZUFUPNBAFUCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CN(CC2=CSC=C2)C(=O)C3=CC=C(C=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-cyano-N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.